2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis{N-[2-(trifluoromethyl)phenyl]acetamide}
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Overview
Description
2-({4-CYANO-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including cyano, carbamoyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-CYANO-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, introduction of the cyano group, and subsequent functionalization with the carbamoyl and sulfanyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({4-CYANO-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-({4-CYANO-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-({4-CYANO-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl groups enhances its binding affinity and stability, making it a potent inhibitor in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-({4-CYANO-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: shares similarities with other thiazole-based compounds, such as:
Uniqueness
The uniqueness of 2-({4-CYANO-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2-THIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14F6N4O2S3 |
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Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H14F6N4O2S3/c23-21(24,25)13-5-1-3-7-15(13)30-17(33)10-35-19-12(9-29)20(37-32-19)36-11-18(34)31-16-8-4-2-6-14(16)22(26,27)28/h1-8H,10-11H2,(H,30,33)(H,31,34) |
InChI Key |
YAKJOUHQMIMCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C#N |
Origin of Product |
United States |
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